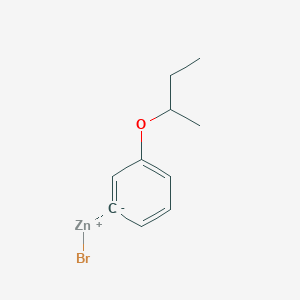
(3-sec-Butyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-sec-Butyloxyphenyl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its unique reactivity and versatility. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl group substituted with a sec-butoxy group at the third position. The molecular formula for this compound is C10H13BrOZn.
準備方法
Synthetic Routes and Reaction Conditions: (3-sec-Butyloxyphenyl)Zinc bromide can be synthesized through the reaction of (3-sec-Butyloxyphenyl)magnesium bromide with zinc chloride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
(3−sec−Butyloxyphenyl)MgBr+ZnCl2→(3−sec−Butyloxyphenyl)ZnBr+MgCl2
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3-sec-Butyloxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction typically involves a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert solvent like THF or toluene.
(3−sec−Butyloxyphenyl)ZnBr+R−X→(3−sec−Butyloxyphenyl)−R+ZnBrX
where R-X is an organic halide.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.
科学的研究の応用
(3-sec-Butyloxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism of action of (3-sec-Butyloxyphenyl)Zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with organic halides, followed by reductive elimination to form the desired product. The zinc atom acts as a Lewis acid, facilitating the activation of the organic halide and promoting the coupling reaction.
類似化合物との比較
Phenylzinc bromide: Similar in structure but lacks the sec-butoxy group, making it less sterically hindered.
(3-Methoxyphenyl)Zinc bromide: Contains a methoxy group instead of a sec-butoxy group, leading to different electronic and steric properties.
(3-tert-Butylphenyl)Zinc bromide: Contains a tert-butyl group, which is bulkier than the sec-butoxy group, affecting its reactivity.
Uniqueness: (3-sec-Butyloxyphenyl)Zinc bromide is unique due to the presence of the sec-butoxy group, which provides a balance between steric hindrance and electronic effects. This makes it particularly useful in selective organic transformations where control over reactivity and selectivity is crucial.
特性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
bromozinc(1+);butan-2-yloxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h4-5,7-9H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
YVMQESPCLYGICQ-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


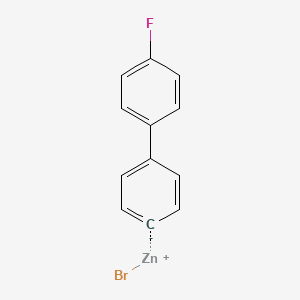
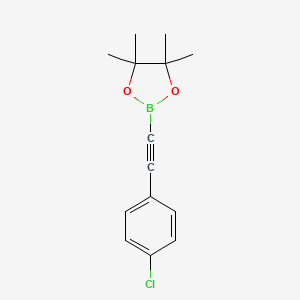

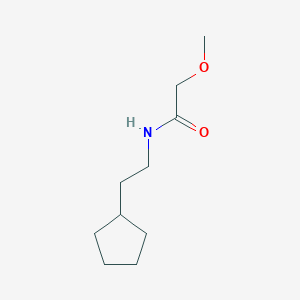
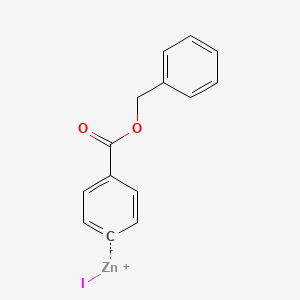

![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)


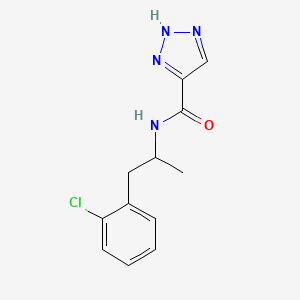
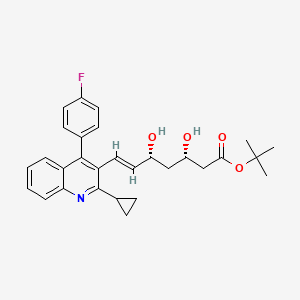

![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)

